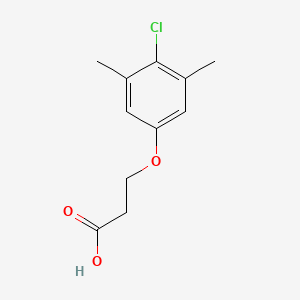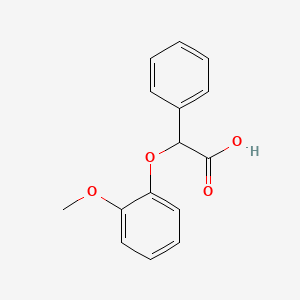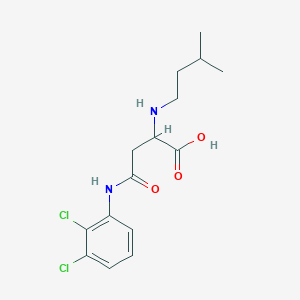
4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 4-((2,3-dichlorophényl)amino)-2-(isopentylamino)-4-oxobutanoïque est un composé organique synthétique qui possède des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé est caractérisé par la présence de groupes dichlorophényle et isopentylamino, qui contribuent à ses propriétés chimiques et à sa réactivité uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 4-((2,3-dichlorophényl)amino)-2-(isopentylamino)-4-oxobutanoïque implique généralement des réactions organiques à plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l'intermédiaire dichlorophényle : Le matériau de départ, la 2,3-dichloroaniline, subit une réaction avec un agent acylant approprié pour former l'intermédiaire dichlorophényle.
Introduction du groupe isopentylamino : L'intermédiaire est ensuite mis à réagir avec l'isopentylamine dans des conditions contrôlées pour introduire le groupe isopentylamino.
Formation de la partie acide oxobutanoïque :
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse ci-dessus afin d'améliorer le rendement et la pureté. Cela peut inclure l'utilisation de catalyseurs avancés, des conditions de réaction optimisées et des techniques de purification telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 4-((2,3-dichlorophényl)amino)-2-(isopentylamino)-4-oxobutanoïque peut subir différents types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts pour former des dérivés oxo correspondants.
Réduction : Des réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium pour donner des dérivés d'amines réduites.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution nucléophile avec des nucléophiles appropriés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.
Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxo, tandis que la réduction peut produire des dérivés d'amines.
Applications de la recherche scientifique
L'acide 4-((2,3-dichlorophényl)amino)-2-(isopentylamino)-4-oxobutanoïque présente plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans des études relatives à l'inhibition enzymatique et aux interactions protéine-ligand.
Industrie : Le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de l'acide 4-((2,3-dichlorophényl)amino)-2-(isopentylamino)-4-oxobutanoïque implique son interaction avec des cibles moléculaires spécifiques. Les groupes dichlorophényle et isopentylamino jouent un rôle crucial dans la liaison aux protéines ou aux enzymes cibles, modulant ainsi leur activité. Les voies exactes impliquées peuvent varier en fonction de l'application et de la cible spécifiques.
Applications De Recherche Scientifique
4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-((2,3-Dichlorophenyl)amino)-2-(isopentylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichlorophenyl and isopentylamino groups play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 4-((2,4-dichlorophényl)amino)-2-(isopentylamino)-4-oxobutanoïque
- Acide 4-((2,3-difluorophényl)amino)-2-(isopentylamino)-4-oxobutanoïque
- Acide 4-((2,3-dichlorophényl)amino)-2-(méthylamino)-4-oxobutanoïque
Unicité
L'acide 4-((2,3-dichlorophényl)amino)-2-(isopentylamino)-4-oxobutanoïque est unique en raison de l'arrangement spécifique de ses groupes fonctionnels, qui confèrent des propriétés chimiques et une réactivité distinctes. Cette unicité en fait un composé précieux pour diverses applications scientifiques et industrielles.
Propriétés
Formule moléculaire |
C15H20Cl2N2O3 |
|---|---|
Poids moléculaire |
347.2 g/mol |
Nom IUPAC |
4-(2,3-dichloroanilino)-2-(3-methylbutylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C15H20Cl2N2O3/c1-9(2)6-7-18-12(15(21)22)8-13(20)19-11-5-3-4-10(16)14(11)17/h3-5,9,12,18H,6-8H2,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
CRBRFGCGIQMDNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC(CC(=O)NC1=C(C(=CC=C1)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
amine](/img/structure/B12122411.png)
![(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)
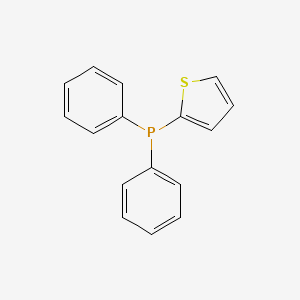

![2-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]ethyl 2-chlorobenzoate](/img/structure/B12122434.png)
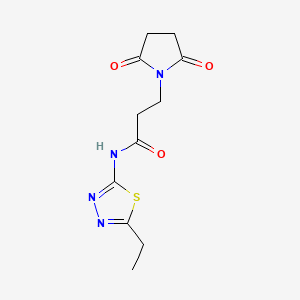
![Benzamide, 4-phenoxy-N-[[(tetrahydro-1,1-dioxido-3-thienyl)amino]carbonyl]-](/img/structure/B12122441.png)
